NVS-CECR2-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NVS-CECR2-1 is a highly potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 (CECR2) gene. This compound was developed in collaboration with Novartis and is primarily used as a chemical probe for CECR2. The CECR2 gene is located in the chromosome 22q11 region and is associated with cat eye syndrome, a disorder characterized by various developmental defects .

Applications De Recherche Scientifique

NVS-CECR2-1 is extensively used in scientific research to study the role of the CECR2 gene in various biological processes. Its applications include:

Mécanisme D'action

Target of Action

NVS-CECR2-1 is a highly potent and selective inhibitor for CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) . CECR2 is predominantly expressed in the nervous system and involved in neurulation . It has been identified as being in the chromosome 22q11 region, duplicated in the human disorder cat eye syndrome . This syndrome is characterized by defects of the eye, heart, anus, kidney, skeleton, face, and mental development .

Mode of Action

This compound binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC) . It shows robust activity in cells due to its slow off-rate . It demonstrates no cross-reactivity in a BRD panel (48 targets) .

Biochemical Pathways

CECR2 is part of the CERF complex with SNF2L, forming an ATP-dependent chromatin remodeler . It has also been suggested to play a role in DNA damage response by inhibiting γ-H2AX . This compound, by inhibiting CECR2, can potentially affect these biochemical pathways.

Pharmacokinetics

This compound is poorly soluble but due to its high potency, it may be safely used at low concentrations in cell biology applications . .

Result of Action

This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM .

Action Environment

The action of this compound is influenced by its concentration in the cellular environment. It shows robust activity in cells at a concentration of 0.1 µM due to its slow off-rate . .

Analyse Biochimique

Biochemical Properties

Nvs-cecr2-1 binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC), and demonstrates no cross reactivity in a BRD panel (48 targets) . It shows robust activity in cells due to its slow off-rate .

Cellular Effects

This compound exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via CECR2-independent mechanism . In a NanoBRET assay, CECR2 shows dose-dependent displacement from histone H3.3, with IC50 of 255 nM and the FRAP assay reveals robust inhibition of CECR2 at 0.1µM concentration of this compound .

Molecular Mechanism

This compound inhibits CECR2 BRD’s chromatin binding and displaces CECR2 from chromatin within cells . It has been shown to be part of the CERF complex with SNF2L forming an ATP-dependent chromatin remodeler .

Temporal Effects in Laboratory Settings

This compound shows very good potency in FRAP assay at 0.1 µM due to its slow off-rate . It is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications .

Metabolic Pathways

CECR2 has been suggested to play a role in DNA damage response by inhibiting γ-H2AX

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NVS-CECR2-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in controlled environments, adhering to Good Manufacturing Practices (GMP). The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards .

Analyse Des Réactions Chimiques

Types of Reactions

NVS-CECR2-1 primarily undergoes binding reactions with the CECR2 bromodomain. It does not exhibit significant reactivity with other bromodomains, kinases, proteases, or receptors .

Common Reagents and Conditions

The compound is typically used in cellular assays at concentrations up to 1 µM. It demonstrates robust activity in cells due to its slow off-rate, making it effective in various biological assays .

Major Products Formed

The primary product of this compound’s interaction is the inhibition of the CECR2 bromodomain, leading to downstream effects on chromatin remodeling and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

LLY-507: A selective inhibitor of the SMYD2 histone methyltransferase.

Uniqueness

NVS-CECR2-1 is unique due to its high selectivity and potency for the CECR2 bromodomain. Unlike other inhibitors, it does not exhibit significant activity against other bromodomains, kinases, proteases, or receptors. This specificity makes it a valuable tool in studying the biological functions of CECR2 and its potential therapeutic applications .

Propriétés

IUPAC Name |

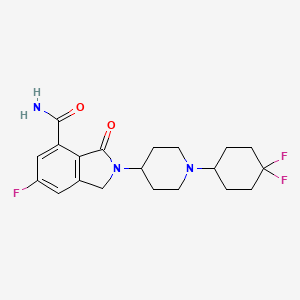

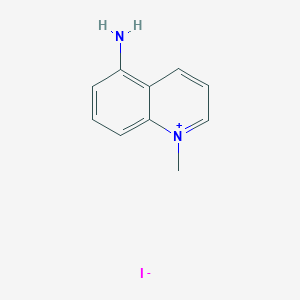

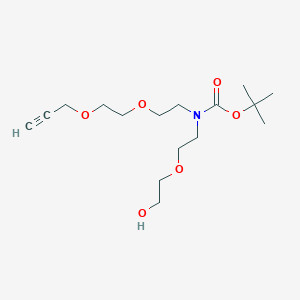

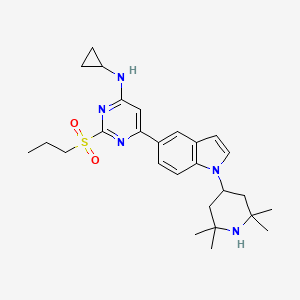

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECNLUKQDKOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Are there any other studies exploring the therapeutic potential of NVS-CECR2-1?

A2: While the provided research focuses on its anthelmintic activity [], another study mentions the cytotoxic activity of this compound on human cancer cells []. Unfortunately, this study lacks published details about the specific cancer cell lines tested and the mechanisms underlying its cytotoxic effect. This highlights the need for further investigation into the broader therapeutic potential of this compound beyond its anti-schistosomal activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.